molecular formula C15H12ClNO2 B1363872 N-(2-benzoylphenyl)-2-chloroacetamide CAS No. 23207-75-2

N-(2-benzoylphenyl)-2-chloroacetamide

Cat. No. B1363872
CAS RN: 23207-75-2
M. Wt: 273.71 g/mol
InChI Key: HIMNRRQRDQNAEN-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2-chloroacetamide is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has been identified as a novel series of antidiabetic N-(2-benzoylphenyl)-l-tyrosine derivatives which are potent, selective PPARγ agonists .


Molecular Structure Analysis

The molecular structure of N-(2-benzoylphenyl)-2-chloroacetamide has been investigated using Density Functional Theory (DFT). The geometry of the compound was optimized by the B3LYP method with a 6-311+G (d) basis set . Further details about the molecular structure would require more specific studies.

Scientific Research Applications

Synthetic Applications

N-(2-Benzoylphenyl)-2-chloroacetamide and its derivatives are frequently used in chemical syntheses. For instance, N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide was synthesized by reacting 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole with N-benzyl-2-chloroacetamide, showcasing its role in creating complex organic structures (Wei Wang et al., 2008). Additionally, it's used as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinones, indicating its versatility in organic synthesis (B. Janardhan et al., 2014).

Biological and Pharmaceutical Research

In the pharmaceutical field, derivatives of N-(2-benzoylphenyl)-2-chloroacetamide have been identified as potent peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. This discovery has led to the development of potent antihyperglycemic and antihyperlipidemic agents, showcasing the compound's potential in treating conditions like type 2 diabetes (B. Henke et al., 1998). Moreover, its analogues have shown promise in cancer treatment, indicating their potential as anti-tumor and proapoptotic compounds (B. T. Prabhakar et al., 2006).

Material Science and Photovoltaics

N-(2-Benzoylphenyl)-2-chloroacetamide derivatives have also found applications in material sciences. For example, their use in dye-sensitized solar cells (DSSCs) has been explored, with certain compounds showing good light-harvesting efficiency and free energy of electron injection, making them potential candidates for photovoltaic applications (Y. Mary et al., 2020).

properties

IUPAC Name

N-(2-benzoylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMNRRQRDQNAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366413
Record name N-(2-benzoylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-benzoylphenyl)-2-chloroacetamide

CAS RN

23207-75-2
Record name N-(2-benzoylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GM Zats, M Kovaliov, A Albeck… - Journal of Peptide …, 2015 - Wiley Online Library
Antimicrobial peptides (AMPs) appear to be good candidates for the development of new antibiotic drugs. We describe here the synthesis of peptidomimetic compounds that are based …
Number of citations: 10 onlinelibrary.wiley.com
A Torrens, J Mas, A Port, JA Castrillo… - Journal of medicinal …, 2005 - ACS Publications
Screening of our internal chemical collection against the neuropeptide Y5 (NPY Y5) receptor allowed the identification of a benzoxazine derivative 5f as a hit that showed moderate …
Number of citations: 13 pubs.acs.org
A Anifowose, AA Agbowuro, R Tripathi, W Lu… - Medicinal Chemistry …, 2020 - Springer
We previously reported a series of p53-elevating anthraquinone compounds with considerable cytotoxicity for acute lymphoblastic leukemia (ALL) cells. To further develop this class of …
Number of citations: 11 link.springer.com
A Anifowose - 2019 - scholarworks.gsu.edu
Anthraquinone Project Previously, we reported a class of MDM2-MDM4 dimerization inhibitors that upregulate p53 and showed potent anticancer activity in animal models. However, …
Number of citations: 0 scholarworks.gsu.edu

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